molecular formula C9H14Cl2N2O3 B14041593 (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride

Cat. No.: B14041593
M. Wt: 269.12 g/mol
InChI Key: RCADMWLCRFMXRR-KLXURFKVSA-N
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Description

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids. It features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-(6-methoxypyridin-3-yl)propanoic acid.

    Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Formation of the Intermediate: The protected amino acid is then subjected to various reactions, including coupling reactions, to form the desired intermediate.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methoxypyridin-3-yl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid: Contains a Boc-protected amino group, used as an intermediate in synthesis.

Uniqueness

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13;;/h2-3,5,7H,4,10H2,1H3,(H,12,13);2*1H/t7-;;/m0../s1

InChI Key

RCADMWLCRFMXRR-KLXURFKVSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N.Cl.Cl

Origin of Product

United States

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